molecular formula C8H7FO B1338697 (S)-(4-Fluorophenyl)oxirane CAS No. 134356-74-4

(S)-(4-Fluorophenyl)oxirane

Cat. No. B1338697
M. Wt: 138.14 g/mol
InChI Key: ICVNPQMUUHPPOK-MRVPVSSYSA-N
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Description

(S)-(4-Fluorophenyl)oxirane, also known as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, is a synthetic, enantiopure chiral resolution reagent. It is derived from enantiopure (2S,3S)-phenylglycidol and is utilized for the analysis of scalemic mixtures of amines. This compound is particularly versatile due to its ability to react with a variety of α-chiral primary and secondary amines through a regioselective ring-opening process .

Synthesis Analysis

The synthesis of (S)-(4-Fluorophenyl)oxirane involves starting from enantiomerically pure precursors. For instance, the synthesis of related compounds such as (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman begins with enantiomerically pure (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. This process results in a mixture of stereoisomers, which can be separated by column chromatography. Only one stereoisomer typically crystallizes, allowing for the determination of its absolute configuration .

Molecular Structure Analysis

The molecular structure of (S)-(4-Fluorophenyl)oxirane has been studied using X-ray crystallography in related compounds. For example, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol, was determined to be the R,S isomer after crystallization. This method allows researchers to assign absolute configurations to the stereoisomers obtained during synthesis .

Chemical Reactions Analysis

(S)-(4-Fluorophenyl)oxirane is known for its regioselective ring-opening reactions with α-chiral amines. The diastereomeric products formed from these reactions can be easily identified and quantified using techniques such as 19F, 1H, and 13C NMR, as well as HPLC. These characteristics make (S)-(4-Fluorophenyl)oxirane an effective reagent for the analysis of amines in various chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(4-Fluorophenyl)oxirane are not detailed in the provided papers, the general properties of oxiranes include being reactive epoxides that can participate in various chemical transformations. The presence of a fluorine atom likely influences the reactivity and physical properties of the compound, such as its boiling point, solubility, and stability. The enantiopure nature of (S)-(4-Fluorophenyl)oxirane also suggests that it has specific optical properties, which can be crucial for its role in chiral resolution processes .

Scientific Research Applications

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is a synthetic, enantiopure chiral resolution reagent, useful for reacting with α-chiral primary and secondary amines. This compound, derivable from enantiopure (2S,3S)-phenylglycidol, allows for regioselective ring-opening reactions. Diastereomeric products formed can be efficiently identified and quantified using techniques like NMR and HPLC. This makes the fluorinated compound a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. For example, 1-(2-fluorophenyl)-1-(4-fluorophenyl) oxirane has been synthesized from 2,4'-difluorobenzophenone, showcasing its adaptability in producing complex fluorinated compounds (Meng Ling, 2006).

Versatile Fluorinated Chiron

The compound has also been noted for its role as a versatile fluorinated C4 chiron. This involves obtaining optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane with high d.e. by reacting diazomethane with optically pure 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one. The regio- and stereo-selective openings of the oxirane ring with selected nucleophiles lead to several useful derivatives (Arnone et al., 1992).

Antibacterial and Antifeedant Potentials

A study on synthesized ee (α S , β R ) biphenyl keto oxiranes revealed their significant antimicrobial and insect antifeedant activities. These oxiranes were characterized by spectral studies and evaluated for their biological activities, indicating the compound's potential in pharmaceutical and agricultural applications (Thirunarayanan & Vanangamudi, 2016).

Future Directions

Oxiranes have been increasingly exploited in various fields, including the synthesis of advanced polymeric materials and as structural components of U.S. Food and Drug Administration (FDA) approved pharmaceuticals . Future research may focus on developing new methodologies for oxirane synthesis and incorporation, as well as utilizing the reactivity of oxiranes in the synthesis of complex molecules .

properties

IUPAC Name

(2S)-2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVNPQMUUHPPOK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459340
Record name (S)-(4-Fluorophenyl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(4-Fluorophenyl)oxirane

CAS RN

134356-74-4, 134356-73-3
Record name (2S)-2-(4-Fluorophenyl)oxirane
Source CAS Common Chemistry
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Record name (S)-(4-Fluorophenyl)oxirane
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URL https://comptox.epa.gov/dashboard/DTXSID30459340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(4-Fluorophenyl)oxirane
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Record name (S)-(4-Fluorophenyl)oxirane
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Synthesis routes and methods

Procedure details

1.0 g of 2-Chloro-4′-fluoroacetophenone was dissolved in 5 ml of tetrahydrofuran, and 0.16 g of (S)-5,5-diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine and 1M borane-tetrahydrofuran complex 7.0 ml of tetrahydrofuran solution were added with ice-cooling, followed by stirring for 10 minutes. Then, to the reaction solution was added 2 ml of 4M aqueous sodium hydroxide solution, followed by stirring at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and the residue was dissolved in ether and washed with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate. After removal of the drying agent by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by a silica gel column chromatography (Wako-gel C200, hexane:ethyl acetate=10:1) to give an optically active 2-(4-fluorophenyl)oxirane (0.85 g) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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